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Cat. No.: B162415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Citranaxanthin is a synthetic carotenoid pigment, specifically a xanthophyll, approved as a

feed additive in poultry nutrition. Its primary function is to impart a desirable orange-red color to

egg yolks, a key quality parameter for consumer acceptance in many regions. The deposition

of citranaxanthin in the egg yolk is a critical measure of its efficacy as a feed additive.

Accurate and reliable quantification of citranaxanthin is essential for optimizing feed

formulations, ensuring consistent egg quality, and for regulatory compliance.

These application notes provide detailed protocols for the extraction and quantification of

citranaxanthin in egg yolks using High-Performance Liquid Chromatography (HPLC) and UV-

Vis Spectrophotometry. Additionally, factors influencing its deposition and a summary of

reported deposition rates are presented to aid in experimental design and data interpretation.

Factors Influencing Citranaxanthin Deposition
The deposition of citranaxanthin into the egg yolk is a complex process influenced by a variety

of dietary and physiological factors. Understanding these factors is crucial for interpreting

experimental results and optimizing pigmentation strategies.

Dietary Factors:
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Fat Content and Quality: The absorption of fat-soluble carotenoids like citranaxanthin is

enhanced by the presence of dietary fats. Soybean oil and lard, for instance, have been

shown to linearly increase the deposition of oxycarotenoids up to a 5% inclusion rate in

the feed. The use of long-chain polyunsaturated fatty acids has a positive effect on

carotenoid deposition. Conversely, oxidized fats can significantly reduce the deposition of

colorants.

Antioxidants: The inclusion of antioxidants, such as ethoxyquin, in the feed can protect

carotenoids from oxidative degradation in the digestive tract, thereby increasing their

deposition in the egg yolk.

Vitamin Levels: High dietary levels of Vitamin A (>26,455 I.U./kg) can depress yolk color.

This inhibitory effect can be counteracted by the addition of fats like tallow to the diet.

Feed Composition: The raw materials used in poultry feed can significantly impact

pigmentation. For example, maize-based feeds naturally contribute to a more yellow yolk

compared to wheat or barley-based feeds due to their inherent carotenoid content.

Animal-Related Factors:

Health Status: The overall health of the hen, particularly gut health, is critical for the

efficient absorption of nutrients, including carotenoids.

Age: The age of the laying hen can influence the rate of pigment deposition.

Genetics: The breed of the hen can play a role in the efficiency of carotenoid absorption

and metabolism.

Environmental Factors:

Housing System: Differences in housing (e.g., caged vs. litter) can affect pigment

deposition, potentially due to variations in feed intake or other unknown factors.

Light Exposure: Daylight has been observed to cause more intense pigmentation of the

yolk.

Quantitative Data on Citranaxanthin Deposition
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The efficiency of citranaxanthin deposition in egg yolks is a key performance indicator. The

following table summarizes available quantitative data.

Parameter Value Reference

Mean Concentration in

Commercial Eggs
560 ± 231 µ g/100 g of yolk [1][2]

Relative Deposition Rate 54% lower than canthaxanthin [3][4]

Practical Equivalency

1.5 g of citranaxanthin is

equivalent to 1 g of

canthaxanthin for yolk

pigmentation

[3][4]

Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Method for Citranaxanthin Quantification
HPLC is the gold standard for the accurate quantification of individual carotenoids, including

citranaxanthin.

4.1.1. Sample Preparation and Extraction

Homogenization: Separate the yolk from a fresh egg and homogenize it thoroughly.

Extraction:

Weigh approximately 0.5 g of the homogenized yolk into a centrifuge tube.

Add 10 mL of an extraction solvent mixture. A common mixture is acetone.[5] Other

effective mixtures include petroleum ether:methanol:ethyl acetate (1:1:1, v/v/v) containing

0.1% butylated hydroxytoluene (BHT) as an antioxidant.[6]

Vortex the mixture for 1-2 minutes to ensure thorough mixing.
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For enhanced extraction, stir the mixture magnetically for 15 minutes under a nitrogen

atmosphere to prevent oxidation.[5]

Centrifuge the mixture at 4,000-6,000 rpm for 10 minutes to separate the solvent layer

from the solid residue.

Carefully collect the supernatant containing the extracted carotenoids.

Repeat the extraction process with the residue until the supernatant is colorless.

Pool all the supernatants.

Purification (Liquid-Liquid Partitioning):

To the pooled supernatant, add an equal volume of a 5% NaCl solution.

Mix vigorously and allow the layers to separate for 30 minutes.

Collect the upper organic layer, which contains the carotenoids.

Final Preparation:

Evaporate the organic solvent to dryness under a stream of nitrogen at a temperature

below 25°C.

Re-dissolve the residue in a known volume (e.g., 2 mL) of the HPLC mobile phase or a

suitable solvent like acetonitrile:methanol:ethyl acetate (60:20:20, v/v/v) with 1% BHT.[6]

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4.1.2. HPLC Conditions

Column: A C30 reversed-phase column is highly recommended for optimal separation of

carotenoid isomers.[5] A C18 column can also be used.

Mobile Phase: An isocratic mobile phase of acetone-methanol-0.5M triethylammonium

acetate buffer (pH 7) in a ratio of 14:5:1 (v/v/v) has been shown to be effective.[5]

Flow Rate: 1.0 mL/min.[5]
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Column Temperature: 27°C.[5]

Detection: UV-Vis or Diode Array Detector (DAD) at 450 nm.

Injection Volume: 20 µL.

4.1.3. Quantification

Prepare a standard curve using a certified citranaxanthin standard of known

concentrations.

Inject the standards and the prepared samples into the HPLC system.

Identify the citranaxanthin peak in the sample chromatogram by comparing its retention

time with that of the standard.

Quantify the concentration of citranaxanthin in the sample by comparing the peak area to

the standard curve.

UV-Vis Spectrophotometry Method for Total Carotenoid
Estimation
Spectrophotometry provides a rapid method for estimating the total carotenoid content, which

can be a useful screening tool.

4.2.1. Sample Preparation and Extraction

Follow the same extraction and purification steps as described in the HPLC protocol (Section

4.1.1).

After evaporation, re-dissolve the residue in a known volume of a suitable solvent like

dichloromethane or n-hexane.

4.2.2. Spectrophotometric Measurement

Measure the absorbance of the solution at 450 nm using a UV-Vis spectrophotometer. Use

the solvent as a blank.
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Quantify the total carotenoid content by comparing the absorbance to a calibration curve

prepared with a β-carotene standard.[7] The results are typically expressed as µg of β-

carotene equivalents per gram of yolk.[7]
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Caption: Experimental workflow for citranaxanthin measurement.
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Caption: Simplified pathway of citranaxanthin deposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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